molecular formula C16H13NO2 B112921 4-Benzyloxyindole-3-carboxaldehyde CAS No. 7042-71-9

4-Benzyloxyindole-3-carboxaldehyde

Cat. No. B112921
CAS RN: 7042-71-9
M. Wt: 251.28 g/mol
InChI Key: WURDDLFAUSUSLT-UHFFFAOYSA-N
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Description

4-Benzyloxyindole-3-carboxaldehyde is a chemical compound with the molecular formula C16H13NO2 . It is a yellow to off-white powder or crystalline powder . It is used in research and not intended for diagnostic or therapeutic use .


Synthesis Analysis

4-Benzyloxyindole was used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives . It is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition .


Molecular Structure Analysis

The molecular weight of 4-Benzyloxyindole-3-carboxaldehyde is 251.28 . The molecular formula is C16H13NO2 .


Physical And Chemical Properties Analysis

4-Benzyloxyindole-3-carboxaldehyde appears as a yellow to off-white powder or crystals or crystalline powder . It conforms to the infrared spectrum .

Scientific Research Applications

Synthesis of Hydroxyskatoles and Derivatives

4-Benzyloxyindole-3-carboxaldehyde has been utilized in the synthesis of hydroxyskatoles. A new procedure involving the reduction of 4-benzyloxyindole-3-carboxaldehyde with either LiAlH4 or NaBH4/Pd-C was developed, leading to the formation of benzyloxyskatoles. These compounds were then converted to hydroxyskatoles through catalytic debenzylation. This synthesis pathway highlights the compound's role as an intermediate in producing biologically significant molecules (Heacock & Hutzinger, 1964).

Formation of Arylidene-Hydrazides

4-Benzyloxyindole-3-carboxaldehyde reacts with aromatic and heterocyclic aldehydes to form 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These compounds are important synthetic intermediates for pharmacologically active compounds. The synthesis involved both conventional and microwave irradiation techniques, and the structural confirmation was achieved through various spectroscopic methods (Jain et al., 2005).

Synthesis of Pharmacologically Active Derivatives

4-Benzyloxyindole-3-carboxaldehyde serves as a precursor in the synthesis of a broad range of heterocyclic systems with chromone moiety. Many of these derivatives exhibit significant biological activities, such as anti-mutagenicity, cytotoxicity, thymidine phosphorylase inhibitor, and anti-HIV activity. This highlights the compound's versatility in medicinal chemistry (Sepay & Dey, 2014).

Preparation of Hydroxyindole-3-carboxylic Acids

A synthesis procedure for hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, including 4-benzyloxyindole-3-carboxaldehyde, was developed. These acids are of significant interest due to their importance in biology and medicine, highlighting the role of 4-benzyloxyindole-3-carboxaldehyde in biochemical research (Marchelli et al., 1969).

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 4-Benzyloxyindole-3-carboxaldehyde, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

IUPAC Name

4-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURDDLFAUSUSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426780
Record name 4-Benzyloxyindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzyloxyindole-3-carboxaldehyde

CAS RN

7042-71-9
Record name 4-Benzyloxyindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Yamada, T Hashizume, M Somei - Heterocycles, 1998 - chemistry.mdma.ch
One step conversion method of indole-3-carboxaldehydes into indole-3-acetonitriles is developed. Applying the method, 4-nitro-(7a), 4-phenyl-(7b), 4-iodo-(7c), 4-methoxy-(7d), and 4-…
Number of citations: 18 chemistry.mdma.ch
RA Heacock, O Hutzinger - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… crystals of 4-benzyloxyindole-3-carboxaldehyde separated … giving pure 4-benzyloxyindole-3-carboxaldehyde in colorless … stirred suspension of 4-benzyloxyindole-3-carboxaldehyde (…
Number of citations: 24 cdnsciencepub.com
F Yamada, T Hashizume, M Somei - Heterocycles, 1998 - core.ac.uk
One step conversion method of indole-3-carboxaldehydes into indole-3-acetonitriles is developed. Applying the method, 4-nitro-(7a), 4-phenyl-(7b), 4-iodo-(7 c), 4-methoxy-(7 d), and 4-…
Number of citations: 4 core.ac.uk
V Časaitė, M Sadauskas, J Vaitekūnas… - …, 2019 - Wiley Online Library
Here, we present a proof‐of‐principle for a new high‐throughput functional screening of metagenomic libraries for the selection of enzymes with different activities, predetermined by the …
Number of citations: 5 onlinelibrary.wiley.com
PG Riley - 1973 - search.proquest.com
The chemistry and anticholinesterase activities of the alkaloids of Physoatigma venenosum seeds have been reviewed and the structural and stereochemical requirements of …
Number of citations: 0 search.proquest.com
BS Grella - 2003 - search.proquest.com
It was a goal of this research to synthesize the necessary compounds to conduct a structure-affinity relationship study at 5-HT 2A and 5-HT 2C serotonin receptors and at I 2 imidazoline …
Number of citations: 2 search.proquest.com
M Sadauskas - 2020 - Vilniaus universitetas
Number of citations: 0

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